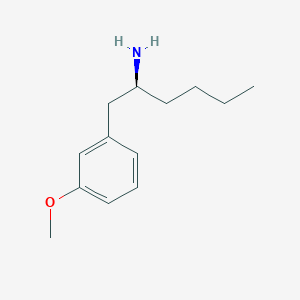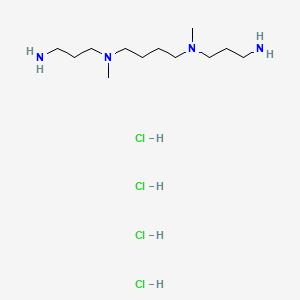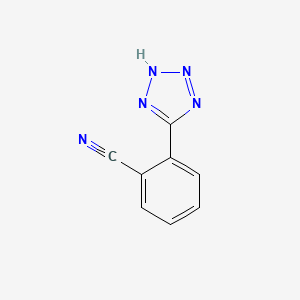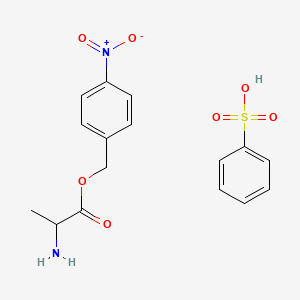
(2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid is a boronic acid derivative with the molecular formula C6H4BF4NO2 and a molecular weight of 208.91 g/mol . This compound is characterized by the presence of an amino group and four fluorine atoms attached to a phenyl ring, along with a boronic acid functional group. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of (2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
(2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in substitution reactions, such as the formation of boronate esters with alcohols in the presence of an acid catalyst.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
(2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the aryl group to the palladium catalyst in Suzuki-Miyaura coupling reactions . The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a valuable reagent in various synthetic processes .
類似化合物との比較
Similar Compounds
4-Bromo-2,3,5,6-tetrafluorophenylboronic acid: Another fluorinated boronic acid derivative used in similar coupling reactions.
2,3,4,5,6-Pentafluorobenzeneboronic acid: Utilized in the synthesis of cross-coupled aromatic compounds.
(2,3,4,6-Tetrafluorophenyl)boronic acid: Another variant with different fluorine substitution patterns.
Uniqueness
(2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid is unique due to the presence of an amino group, which can provide additional reactivity and functionality in synthetic applications. The combination of amino and boronic acid groups, along with multiple fluorine atoms, makes it a versatile and valuable compound in various fields of research and industry.
特性
IUPAC Name |
(2-amino-3,4,5,6-tetrafluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4NO2/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h13-14H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGUMEQRENKJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)N)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.91 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B8231656.png)


![4-chloro-3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8231678.png)




![Methyl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B8231712.png)



![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;phosphoric acid](/img/structure/B8231738.png)
![9H-fluoren-9-ylmethyl N-[[3-(aminomethyl)cyclohexyl]methyl]carbamate](/img/structure/B8231743.png)
